Ganciclovir Mono-O-propionate

Description

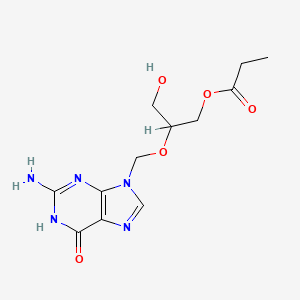

Structure

3D Structure

Properties

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c1-2-8(19)21-4-7(3-18)22-6-17-5-14-9-10(17)15-12(13)16-11(9)20/h5,7,18H,2-4,6H2,1H3,(H3,13,15,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWAJZGPKYMTAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194159-18-7 |

Source

|

| Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl propionate, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194159187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(1-oxopropoxy)ethoxy]methyl]-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)-3-HYDROXYPROPYL PROPIONATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88D0H2WAXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ganciclovir Mono-O-propionate

Introduction: The Rationale for Ganciclovir Prodrugs

Ganciclovir (GCV), an acyclic guanosine analogue, is a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals such as transplant recipients and those with HIV/AIDS.[1][2][3] Its therapeutic efficacy is rooted in its ability to inhibit viral DNA replication.[3][4] However, the clinical utility of Ganciclovir is hampered by its poor oral bioavailability, which is estimated to be around 5%.[5] This limitation necessitates intravenous administration to achieve therapeutic concentrations, a method associated with systemic toxicity and the need for chronic infusions.[5]

To surmount this challenge, the development of prodrugs—bioreversible derivatives that convert to the active parent drug in vivo—has been a key strategy. The esterification of Ganciclovir's hydroxyl groups to form prodrugs like Ganciclovir Mono-O-propionate is designed to enhance its lipophilicity. This increased lipophilicity is intended to improve absorption from the gastrointestinal tract. Once absorbed, endogenous esterase enzymes are expected to hydrolyze the ester bond, releasing the active Ganciclovir into circulation.[5] This guide provides a detailed technical overview of the synthesis, purification, and comprehensive characterization of Ganciclovir Mono-O-propionate, offering a foundational methodology for researchers in antiviral drug development.

Part 1: Synthesis of Ganciclovir Mono-O-propionate

The synthesis of Ganciclovir Mono-O-propionate is achieved through a selective esterification of one of the primary hydroxyl groups of Ganciclovir. The key to this process is controlling the reaction conditions to favor mono-acylation over di-acylation.

Principle and Strategy

The core of the synthesis is a nucleophilic acyl substitution reaction. A primary hydroxyl group on the acyclic side chain of Ganciclovir acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, in this case, propionic anhydride. To achieve regioselectivity for the mono-ester, the stoichiometry of the reactants is carefully controlled. Using a slight excess of the acylating agent can drive the reaction, while a large excess would likely lead to the formation of the di-ester. The use of a catalyst like 4-dimethylaminopyridine (DMAP) is crucial for accelerating the reaction.[6]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Purpose |

| Ganciclovir | ≥98% Purity | Standard Supplier | Starting Material |

| Propionic Anhydride | Reagent Grade | Standard Supplier | Acylating Agent |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Standard Supplier | Catalyst |

| Anhydrous Pyridine | Anhydrous, ≥99.8% | Standard Supplier | Solvent and Base |

| Ethyl Acetate | ACS Grade | Standard Supplier | Extraction Solvent |

| Saturated Sodium Bicarbonate | ACS Grade | Standard Supplier | Aqueous Wash |

| Brine (Saturated NaCl) | ACS Grade | Standard Supplier | Aqueous Wash |

| Anhydrous Magnesium Sulfate | Reagent Grade | Standard Supplier | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | Stationary Phase |

Detailed Experimental Protocol

-

Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Ganciclovir (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

-

Addition of Catalyst : Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.

-

Acylation : Cool the reaction mixture to 0°C using an ice bath. Slowly add propionic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (9:1 v/v). The disappearance of the Ganciclovir spot and the appearance of a new, less polar spot indicates product formation.

-

Work-up : Once the reaction is complete, quench the reaction by the slow addition of water. Remove the pyridine under reduced pressure.

-

Extraction : To the resulting residue, add ethyl acetate and saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal : Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ganciclovir Mono-O-propionate.

Part 2: Purification and Isolation

Purification of the crude product is essential to remove unreacted starting materials, the di-ester by-product, and other impurities. Flash column chromatography is the preferred method for this separation.

Flash Column Chromatography Protocol

-

Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. Equilibrate the column with the starting eluent.

-

Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution : Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.

-

Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure mono-propionate product.

-

Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ganciclovir Mono-O-propionate as a white solid.

Part 3: Comprehensive Characterization

Unequivocal characterization is necessary to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are used to confirm the addition of the propionyl group and its location.[7]

-

¹H NMR (Proton NMR) : The ¹H NMR spectrum will show characteristic signals for both the Ganciclovir backbone and the newly introduced propionyl group. Key indicators of successful synthesis include:

-

A downfield shift of the protons on the carbon bearing the new ester group.

-

The appearance of a triplet and a quartet corresponding to the ethyl group of the propionate moiety.

-

-

¹³C NMR (Carbon NMR) : The ¹³C NMR spectrum provides confirmation of the carbon framework.[8] Key signals to observe are:

-

The appearance of a new carbonyl carbon signal in the ester region (~170-175 ppm).

-

Signals corresponding to the two carbons of the ethyl group.

-

| Expected ¹H NMR Chemical Shifts (δ, ppm) | Assignment |

| ~10.6 | -NH (Guanine) |

| ~7.8 | H-8 (Guanine) |

| ~6.5 | -NH₂ (Guanine) |

| ~5.4 | N-CH₂-O |

| ~4.1 | -CH₂-O-C=O (shifted from ~3.5 ppm) |

| ~2.3 (quartet) | -C(=O)-CH₂-CH₃ |

| ~1.1 (triplet) | -C(=O)-CH₂-CH₃ |

| Expected ¹³C NMR Chemical Shifts (δ, ppm) | Assignment |

| ~174 | -C=O (Ester) |

| ~157 | C-6 (Guanine) |

| ~154 | C-2 (Guanine) |

| ~151 | C-4 (Guanine) |

| ~138 | C-8 (Guanine) |

| ~116 | C-5 (Guanine) |

| ~71 | N-CH₂-O |

| ~68 | -CH- |

| ~64 | -CH₂-O-C=O |

| ~27 | -C(=O)-CH₂-CH₃ |

| ~9 | -C(=O)-CH₂-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. Electrospray Ionization (ESI) is a common technique for this analysis.[9]

-

Expected Result : The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For Ganciclovir Mono-O-propionate (C₁₂H₁₇N₅O₅), the expected monoisotopic mass is 311.12 g/mol . The observed [M+H]⁺ ion should be at m/z 312.13.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the final compound. A reverse-phase HPLC method is typically used.[11][12]

-

Methodology :

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

-

Mobile Phase : A gradient or isocratic mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[11][13]

-

Flow Rate : Typically 1.0 mL/min.[11]

-

Detection : UV detector set at a wavelength where the guanine chromophore absorbs, typically around 254 nm.[11][12]

-

-

Expected Result : A pure sample should yield a single, sharp peak at a specific retention time, which will be longer than that of the more polar Ganciclovir starting material. Purity is determined by the peak area percentage, with a target of >98%.

Characterization Workflow Diagram

Sources

- 1. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: Acyclovir/Ganciclovir Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganciclovir - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 9. Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of ganciclovir and its phosphorylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic studies and LC-MS/MS method development of ganciclovir and dipeptide monoester prodrugs in sprague dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients | MDPI [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Ganciclovir Mono-O-propionate

Executive Summary

Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, is hampered by poor oral bioavailability, necessitating intravenous administration or the use of prodrugs.[1][2] This guide provides a comprehensive technical framework for understanding and characterizing the physicochemical properties of Ganciclovir Mono-O-propionate, a putative ester prodrug designed to enhance oral absorption. Due to the limited publicly available data on this specific propionate ester, this document establishes a predictive and methodological analysis. We will leverage well-documented data from the parent drug, Ganciclovir, and its widely-used L-valyl ester prodrug, Valganciclovir, to forecast the properties of the mono-O-propionate derivative. Furthermore, this guide details the requisite experimental protocols for the empirical determination of these properties, empowering researchers and drug development professionals with the foundational knowledge and practical workflows necessary for its preclinical evaluation.

Introduction: The Rationale for Ganciclovir Prodrugs

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine that potently inhibits the replication of herpes viruses, particularly human CMV.[3][4] Its clinical utility, however, is constrained by a low oral bioavailability of approximately 5-9%.[1][5] This limitation is primarily attributed to its hydrophilic nature and consequently poor permeability across the gastrointestinal tract.[1]

The prodrug strategy is a well-established approach in medicinal chemistry to overcome such pharmacokinetic barriers. By transiently modifying the parent drug's structure, typically through esterification, a prodrug can be designed to have improved physicochemical properties, such as increased lipophilicity, to facilitate absorption. Once absorbed, the prodrug is rapidly converted back to the active parent drug by endogenous enzymes like esterases.[6]

Valganciclovir, the L-valyl ester of Ganciclovir, is a highly successful example of this approach, achieving an oral bioavailability of about 60%.[5][6] The propionate ester, Ganciclovir Mono-O-propionate, represents another logical step in prodrug design. The addition of a propionate group is intended to increase lipophilicity, thereby enhancing membrane permeability and oral absorption, without introducing the complexities of an amino acid moiety. This guide will systematically explore the anticipated impact of this modification on the core physicochemical properties of the molecule.

Comparative Physicochemical Properties

To build a predictive profile for Ganciclovir Mono-O-propionate, we must first understand the properties of Ganciclovir and Valganciclovir. The following table summarizes key data, which will serve as a basis for our analysis.

| Property | Ganciclovir | Valganciclovir HCl | Predicted Ganciclovir Mono-O-propionate |

| Molecular Weight ( g/mol ) | 255.2 | 390.83[6] | ~311.3 |

| Aqueous Solubility | Low (2.6-6.0 mg/mL)[7][8] | High (70 mg/mL at pH 7.0)[6][9][10] | Moderate |

| pKa | 2.2, 9.4[7] | 7.6[6][9][10][11] | ~9.4 (Purine), No acidic pKa |

| LogP (n-octanol/water) | -1.7 to 0.022[1][7] | -2.02 (Calculated as 0.0095 partition coefficient)[6][9][10] | > 0 |

Aqueous Solubility

Scientific Importance

Aqueous solubility is a critical determinant of a drug's dissolution rate in the gastrointestinal fluid, which is often the rate-limiting step for the absorption of poorly soluble compounds. For an oral prodrug, sufficient solubility is required to ensure that it can dissolve and be available for absorption before it is degraded or passes through the GI tract.

Comparative Analysis and Prediction

-

Ganciclovir: Exhibits low aqueous solubility, reported in the range of 2.6 to 6.0 mg/mL.[7][8] This contributes to its poor oral absorption.

-

Valganciclovir HCl: As a hydrochloride salt, it is highly soluble in water (70 mg/mL at pH 7.0).[6][9][10] The presence of the ionizable L-valine moiety significantly enhances its aqueous solubility compared to the parent drug.

-

Ganciclovir Mono-O-propionate (Prediction): The addition of the relatively non-polar propionate group will likely decrease the intrinsic aqueous solubility compared to Ganciclovir. However, it will not benefit from the salt-forming capability of Valganciclovir's amino group. Therefore, its solubility is predicted to be moderate, likely lower than Ganciclovir, but this needs to be balanced against the potential for improved permeability.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes the shake-flask method, the gold standard for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of Ganciclovir Mono-O-propionate powder to a known volume of each buffer in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter. Dilute the filtrate with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method.[12][13]

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Lipophilicity (LogP and LogD)

Scientific Importance

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key indicator of a drug's ability to permeate biological membranes, such as the intestinal epithelium. For a prodrug of a hydrophilic parent molecule like Ganciclovir, increasing lipophilicity is a primary design objective.

Comparative Analysis and Prediction

-

Ganciclovir: Is hydrophilic, with a reported LogP of -1.7 to 0.022.[1][7]

-

Valganciclovir: The n-octanol/water partition coefficient is reported as 0.0095 at pH 7.0, which corresponds to a LogP of approximately -2.02.[6][9][10] While the valine ester adds lipophilic character, the presence of the charged amino and carboxyl groups at physiological pH makes the overall molecule highly polar.

-

Ganciclovir Mono-O-propionate (Prediction): The propionate ester group is significantly more lipophilic than the hydroxyl group it replaces and lacks the ionizable groups of valine. Therefore, it is predicted that the LogP of Ganciclovir Mono-O-propionate will be significantly higher than that of both Ganciclovir and Valganciclovir, likely falling into a positive value range, which would be favorable for passive diffusion across the gut wall.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most reliable technique for LogP/LogD measurement.[14][15]

Step-by-Step Methodology:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.

-

Stock Solution Preparation: Prepare a stock solution of Ganciclovir Mono-O-propionate in the pre-saturated aqueous buffer.

-

Partitioning: In a sealed vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's stock solution.

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this ratio.

Chemical Stability

Scientific Importance

The chemical stability of a prodrug is a double-edged sword. It must be stable enough in the gastrointestinal tract to be absorbed intact, but labile enough to be readily cleaved by esterases in the intestinal wall or liver to release the active drug.[6] Understanding the pH-rate profile of hydrolysis is crucial for predicting its fate in the stomach (acidic) and intestine (neutral).

Comparative Analysis and Prediction

-

Ganciclovir: Generally stable, though degradation can occur under harsh acidic or basic conditions.[16]

-

Valganciclovir: The ester linkage is subject to hydrolysis. It exhibits maximum stability in acidic conditions (pH 3.8-4.2) and the rate of hydrolysis increases significantly at neutral and basic pH.[17][18] At pH 7.08 and 37°C, the hydrolysis half-life is approximately 11 hours.[17]

-

Ganciclovir Mono-O-propionate (Prediction): As an ester, it will be susceptible to pH-dependent hydrolysis. It is expected to show a similar stability profile to other ganciclovir esters, with maximum stability at an acidic pH (around pH 4-5) and increased hydrolysis rates at neutral and alkaline pH due to hydroxide ion-catalyzed mechanisms.[17][19] The rate of hydrolysis will be influenced by the steric and electronic properties of the propionate group.

Experimental Protocol: pH-Rate Profile Determination

This protocol outlines the procedure for assessing the hydrolytic stability of the prodrug across a range of pH values.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1.2 to 9.0).

-

Reaction Initiation: Prepare a stock solution of Ganciclovir Mono-O-propionate in a suitable solvent (e.g., acetonitrile). Spike a small volume of the stock solution into each pre-warmed buffer solution (at 37°C) to a final concentration suitable for HPLC analysis.

-

Incubation and Sampling: Maintain the reaction mixtures at a constant temperature (37°C). At predetermined time intervals, withdraw aliquots from each solution.

-

Reaction Quenching: Immediately quench the hydrolysis reaction in the collected samples by adding an equal volume of a mobile phase or a suitable acidic/basic solution to shift the pH to a more stable range.

-

Analysis: Analyze the samples using a stability-indicating HPLC method that can separate the prodrug from the parent Ganciclovir and any other degradation products.

-

Data Analysis: Plot the natural logarithm of the remaining prodrug concentration versus time for each pH. The slope of this line gives the pseudo-first-order rate constant (k). The pH-rate profile is then generated by plotting log(k) against pH.

Ionization Constant (pKa)

Scientific Importance

The pKa value determines the extent of ionization of a molecule at a given pH. This is critical as the ionization state affects solubility, permeability, and interaction with biological targets. The charge of a molecule significantly influences its ability to cross lipid membranes, with the neutral form generally being more permeable.

Comparative Analysis and Prediction

-

Ganciclovir: Is amphoteric, with two pKa values: a basic pKa of 2.2 (associated with the guanine moiety) and an acidic pKa of 9.4 (associated with the guanine N1-H proton).[7]

-

Valganciclovir: The primary pKa is 7.6, corresponding to the amino group of the valine ester.[6][9][10][11]

-

Ganciclovir Mono-O-propionate (Prediction): The esterification of one of the hydroxyl groups will not introduce any new ionizable centers. Therefore, the pKa profile is expected to be very similar to that of the parent Ganciclovir, dominated by the ionization of the guanine ring (pKa ~2.2 and ~9.4).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and standard method for pKa determination.[20][21][22]

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[20]

-

Sample Preparation: Accurately weigh and dissolve the Ganciclovir Mono-O-propionate in a solution of constant ionic strength (e.g., 0.15 M KCl).[20] Purge the solution with nitrogen to remove dissolved carbon dioxide.[20]

-

Titration: Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the pH electrode.[20] Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) titrant, adding small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve) or by analyzing the first and second derivatives of the titration curve to precisely identify the inflection points.[23]

Visualization of Experimental Workflows

Workflow for LogD Determination

Caption: Workflow for LogD determination by the shake-flask method.

Workflow for pH-Rate Stability Profile

Caption: Workflow for determining the pH-rate stability profile.

Conclusion

The development of Ganciclovir Mono-O-propionate as a potential oral prodrug requires a thorough understanding of its physicochemical properties. This guide has established a predictive framework based on the known characteristics of Ganciclovir and Valganciclovir, suggesting that the propionate ester will likely exhibit increased lipophilicity at the cost of aqueous solubility, with a stability and ionization profile similar to other ganciclovir esters. The detailed, field-proven experimental protocols provided herein offer a clear and robust pathway for the empirical validation of these predictions. By systematically characterizing these fundamental properties, drug development professionals can effectively assess the viability of Ganciclovir Mono-O-propionate as a therapeutic candidate and make informed decisions in the progression towards preclinical and clinical studies.

References

-

Therapeutic Goods Administration (TGA). (2016, January 5). AusPAR Attachment 1: Product Information for Valganciclovir. [Link]

-

PubMed. Reactivity of valganciclovir in aqueous solution. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

PubMed. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions. [Link]

-

PubMed. A rapid, sensitive HPLC method for the determination of ganciclovir in human plasma and serum. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

Drugs.com. Valganciclovir: Package Insert / Prescribing Info / MOA. [Link]

-

PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

DailyMed. VALGANCICLOVIR HYDROCHLORIDE FOR ORAL SOLUTION. [Link]

-

Drugs.com. (2024, June 3). Valganciclovir Solution: Package Insert / Prescribing Info / MOA. [Link]

-

ResearchGate. Solubility and Micronization of Ganciclovir. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PMC - NIH. Development of Methods for the Determination of pKa Values. [Link]

- Google Patents. US8889109B2 - Pharmaceutical dosage forms comprising valganciclovir hydrochloride.

-

accessdata.fda.gov. GANCICLOVIR INJECTION Label. [Link]

-

IOVS. Physicochemical Properties, Cytotoxicity and Functional Activity of Ganciclovir Amino Acid Prodrugs. [Link]

-

accessdata.fda.gov. (2001, March 29). VALCYTE (valganciclovir hydrochloride tablets) WARNING. [Link]

-

Drugs.com. (2025, February 11). Ganciclovir: Package Insert / Prescribing Information / MOA. [Link]

-

Protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

-

Komarov, P. A. Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-MS/MS Method. [Link]

-

PubMed. Development of a sensitive method for the determination of ganciclovir by reversed-phase high-performance liquid chromatography. [Link]

- Google Patents.

-

MDPI. (2024, February 26). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. [Link]

-

ijstr. Determination Of Assay And Validation Of Stability Indicating RP-HPLC Method For Ganciclovir In nciclovir Drug Substance. [Link]

-

Taylor & Francis Online. Synthesis, physicochemical properties and ocular pharmacokinetics of thermosensitive in situ hydrogels for ganciclovir in cytomegalovirus retinitis treatment. [Link]

-

ResearchGate. (2022, December 16). Preparation and Characterization of Ganciclovir as Nanostructured Lipid Carrier for Ophthalmic Dosage Form. [Link]

-

Geneesmiddeleninformatiebank. (2015, March 18). Public Assessment Report Scientific discussion Valganciclovir Sandoz 450 mg, film-coated tablets (valganciclovir hydrochloride). [Link]

-

PMC - PubMed Central. Therapeutic Drug Monitoring of Ganciclovir: Where Are We?. [Link]

-

ResearchGate. (2025, August 10). Synthesis, physicochemical properties and antiviral activities of ester prodrugs of ganciclovir | Request PDF. [Link]

-

Chemsrc. (2025, August 27). Valganciclovir | CAS#:88110-89-8. [Link]

-

PubChem. Valganciclovir Hydrochloride | C14H23ClN6O5 | CID 135413534. [Link]

-

Cell Chemical Biology. (2025, November 7). NUDT15-mediated hydrolysis limits the efficacy of anti-HCMV drug ganciclovir. [Link]

-

Semantic Scholar. Synthesis, physicochemical properties and antiviral activities of ester prodrugs of ganciclovir. [Link]

-

PubChem - NIH. Ganciclovir | C9H13N5O4 | CID 135398740. [Link]

-

ResearchGate. (2025, October 13). (PDF) Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study. [Link]

-

ResearchGate. Prodrugs of acyclovir, ganciclovir and penciclovir. | Download Scientific Diagram. [Link]

-

ResearchGate. -Structures of bioprecursor-type antiviral prodrugs (ganciclovir and... | Download Scientific Diagram. [Link]

-

Wikipedia. Valganciclovir. [Link]

-

Fresenius Kabi. (2018, April 30). Ganciclovir for Injection. [Link]

-

FDA. (2010, June 30). 22257 Valganciclovir Clinical PREA. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. fda.gov [fda.gov]

- 6. tga.gov.au [tga.gov.au]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. drugs.com [drugs.com]

- 9. drugs.com [drugs.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 12. Development of a sensitive method for the determination of ganciclovir by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Reactivity of valganciclovir in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. scispace.com [scispace.com]

Ganciclovir Mono-O-propionate mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ganciclovir Mono-O-propionate

Abstract

Ganciclovir (GCV) is a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised populations.[1][2] However, its clinical utility is hampered by poor oral bioavailability. Ganciclovir Mono-O-propionate (GMP), an ester prodrug of GCV, represents a strategic approach to enhance its pharmacokinetic profile.[][4] Understanding the multi-step in vitro mechanism of action of this prodrug is critical for researchers, scientists, and drug development professionals engaged in antiviral research. This guide provides a detailed examination of the sequential bioactivation of GMP, from its initial hydrolysis to the ultimate inhibition of viral DNA synthesis, supported by field-proven experimental protocols and mechanistic insights.

The Prodrug Advantage: Initial Activation via Ester Hydrolysis

The fundamental premise of the GMP prodrug strategy is to mask a polar hydroxyl group on the parent ganciclovir molecule with a more lipophilic propionate ester group.[4][5] This modification is designed to improve passive diffusion across biological membranes. However, for the compound to exert its antiviral effect, this ester bond must be cleaved to release the active GCV.

This initial activation step is catalyzed by a ubiquitous class of enzymes known as carboxylesterases (CES), which are abundant in various tissues, including the liver, and in plasma.[6][][8] The in vitro conversion is a simple hydrolysis reaction where the ester linkage is cleaved, yielding ganciclovir and propionic acid.

Caption: Hydrolysis of the GMP prodrug by cellular esterases.

Experimental Protocol: In Vitro Hydrolysis Assay

This protocol provides a framework for quantifying the conversion of GMP to GCV in a controlled environment, simulating physiological conditions.

Objective: To determine the rate and extent of GMP hydrolysis to GCV by liver microsomes.

Materials:

-

Ganciclovir Mono-O-propionate (GMP)

-

Ganciclovir (GCV) analytical standard

-

Pooled human liver microsomes (or other esterase source)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) system

Methodology:

-

Preparation: Prepare a stock solution of GMP in a suitable solvent like DMSO. Prepare working solutions by diluting the stock in the phosphate buffer.

-

Reaction Incubation:

-

Pre-warm the liver microsome suspension and phosphate buffer to 37°C.

-

In a microcentrifuge tube, combine the buffer and microsomes.

-

Initiate the reaction by adding the GMP working solution to a final concentration (e.g., 10 µM).

-

Incubate the reaction mixture in a shaking water bath at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with formic acid (e.g., at a 3:1 ACN:aliquot ratio). This stops the enzymatic activity and precipitates proteins.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Quantification:

-

Analyze the samples using a validated HPLC-MS/MS method to quantify the concentrations of both GMP (disappearance) and GCV (appearance) over time.

-

Construct a standard curve using the GCV analytical standard to ensure accurate quantification.

-

Causality and Validation: The choice of liver microsomes is based on their high concentration of metabolic enzymes, including carboxylesterases, providing a physiologically relevant model.[8] The protocol's self-validating nature comes from the stoichiometric relationship expected: the rate of GMP disappearance should correlate directly with the rate of GCV appearance.

Bioactivation: The Virus-Specific Phosphorylation Cascade

Once released, ganciclovir is not yet active. It must be converted into its triphosphate form to interfere with viral replication. This three-step phosphorylation process is the cornerstone of its selective antiviral activity.[9]

Step 1: Monophosphorylation - The Selectivity Gate Ganciclovir is a guanosine analogue. In a cell infected with human cytomegalovirus (HCMV), the viral protein kinase UL97 preferentially recognizes and phosphorylates ganciclovir to ganciclovir monophosphate (GCV-MP).[10][11][12] This step is crucial because cellular kinases perform this initial phosphorylation very inefficiently.[10] This ensures that the drug is primarily activated within infected cells, minimizing toxicity to uninfected host cells.

Step 2 & 3: Di- and Tri-phosphorylation Following the initial virus-specific step, host cell enzymes take over. Cellular kinases, such as guanylate kinase and phosphoglycerate kinase, sequentially add two more phosphate groups, converting GCV-MP into ganciclovir diphosphate (GCV-DP) and finally into the active form, ganciclovir triphosphate (GCV-TP).[10][13][14] The accumulation of GCV-TP to high levels in CMV-infected cells further amplifies the drug's selectivity and potency.[13][14]

Caption: The sequential phosphorylation of ganciclovir.

Molecular Siege: Inhibition of Viral DNA Polymerase

The active GCV-TP molecule is the warhead that halts viral replication. Its mechanism of action is twofold, targeting the viral DNA polymerase, an enzyme essential for replicating the viral genome.[13][14][15] In HCMV, this polymerase is encoded by the UL54 gene.[16]

-

Competitive Inhibition: GCV-TP is structurally similar to the natural nucleotide deoxyguanosine triphosphate (dGTP). It directly competes with dGTP for the active site of the viral DNA polymerase.[10][15] This competitive binding reduces the rate at which the polymerase can incorporate the correct nucleotides, thereby slowing down DNA synthesis.

-

DNA Chain Termination: When GCV-TP is incorporated into the growing viral DNA strand in place of dGTP, it drastically suppresses further elongation.[15] Although ganciclovir possesses a 3'-hydroxyl group equivalent, its incorporation into the DNA chain results in a "faulty" DNA strand that effectively prevents or significantly slows the addition of subsequent nucleotides, leading to premature chain termination and halting viral replication.[9][17] The selectivity of GCV-TP is significantly higher for viral DNA polymerase compared to host cellular DNA polymerases, which is a key factor in its therapeutic window.[13][14]

Sources

- 1. Ganciclovir - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. youtube.com [youtube.com]

Ganciclovir Mono-O-propionate: A Technical Guide to a Prodrug Strategy for Enhanced Antiviral Therapy

Abstract

Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, is hampered by poor oral bioavailability, necessitating intravenous administration for effective systemic therapy. This technical guide delves into the rationale, synthesis, and evaluation of Ganciclovir Mono-O-propionate, a prodrug designed to overcome this limitation. By masking one of the hydroxyl groups of the parent molecule with a propionate ester, this prodrug strategy aims to enhance lipophilicity and, consequently, improve intestinal absorption. This document provides a comprehensive overview for researchers, chemists, and drug development professionals on the core principles of this prodrug, from its chemical synthesis and mechanism of bioconversion to detailed protocols for its preclinical evaluation.

Introduction: The Rationale for a Ganciclovir Prodrug

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine that potently inhibits the replication of herpesviruses, particularly human cytomegalovirus (HCMV).[1][2] Its clinical utility, especially in immunocompromised patient populations such as transplant recipients and individuals with AIDS, is well-established. However, the therapeutic potential of oral ganciclovir is severely restricted by its low bioavailability, which is estimated to be around 5-9%.[3][4] This poor absorption profile necessitates frequent high-dose oral administration or, more commonly, intravenous infusions to achieve therapeutic plasma concentrations, leading to challenges with patient compliance, increased healthcare costs, and risks associated with long-term intravenous access.[3]

The primary reason for ganciclovir's poor oral absorption is its hydrophilic nature, which limits its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells. The prodrug approach is a well-established strategy in medicinal chemistry to overcome such pharmacokinetic barriers. By chemically modifying a drug molecule to form a more lipophilic, but biologically inactive, derivative, its transport across biological membranes can be significantly improved. This prodrug is then converted in vivo, through enzymatic or chemical hydrolysis, to release the active parent drug.

Valganciclovir, the L-valyl ester prodrug of ganciclovir, is a highly successful example of this strategy, achieving a 10-fold increase in bioavailability over oral ganciclovir.[5] This success has paved the way for the exploration of other ester-based prodrugs. Ganciclovir Mono-O-propionate emerges from this rationale as a potential alternative. The addition of a short-chain propionate ester is intended to increase the lipophilicity of ganciclovir, thereby enhancing its passive permeability across the gut wall.

Chemical Synthesis and Physicochemical Properties

The synthesis of Ganciclovir Mono-O-propionate involves the selective esterification of one of the hydroxyl groups of ganciclovir. A general, one-step esterification reaction can be employed.[3]

General Synthesis Protocol

A plausible synthesis route for Ganciclovir Mono-O-propionate is outlined below, based on conventional esterification methods for nucleoside analogues:[6]

-

Dissolution: Dissolve Ganciclovir in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).

-

Activation: Activate the hydroxyl group of Ganciclovir using a catalytic amount of a coupling agent like 4-dimethylaminopyridine (DMAP).

-

Esterification: In a separate flask, activate propionic acid with a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC).

-

Reaction: Add the activated propionic acid dropwise to the ganciclovir solution under an inert atmosphere (e.g., nitrogen). The reaction is typically stirred at room temperature for several hours.

-

Purification: The resulting product mixture, containing mono- and di-esterified ganciclovir, is then purified using column chromatography to isolate the desired Ganciclovir Mono-O-propionate.

-

Characterization: The final product's structure and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3]

Physicochemical Properties

The primary goal of converting ganciclovir to its mono-propionate prodrug is to alter its physicochemical properties to favor oral absorption. The key parameters that are expected to change are summarized in the table below. The values for Ganciclovir Mono-O-propionate are predicted based on the properties of similar short-chain acyl ester prodrugs of ganciclovir.

| Property | Ganciclovir | Ganciclovir Mono-O-propionate (Predicted) | Rationale for Change |

| Molecular Weight | 255.23 g/mol | 311.30 g/mol | Addition of a propionate group (C₃H₅O₂). |

| Lipophilicity (LogP) | Low | Moderately Increased | The alkyl chain of the propionate ester increases the molecule's non-polar character. |

| Aqueous Solubility | Moderate | Potentially Decreased | Increased lipophilicity can lead to reduced solubility in aqueous media. |

| Chemical Stability | Stable | pH-dependent | The ester bond is susceptible to hydrolysis, especially at acidic and basic pH.[7] |

Mechanism of Action and Bioconversion

The therapeutic action of Ganciclovir Mono-O-propionate is entirely dependent on its conversion to the active parent drug, ganciclovir. The proposed mechanism is a two-stage process: absorption of the prodrug followed by its enzymatic hydrolysis.

Absorption and Enzymatic Hydrolysis

-

Oral Administration & Absorption: Ganciclovir Mono-O-propionate is administered orally. Due to its increased lipophilicity compared to ganciclovir, it is expected to be more readily absorbed from the gastrointestinal tract via passive diffusion.

-

Bioconversion to Ganciclovir: Following absorption into the bloodstream, the propionate ester bond is cleaved by ubiquitous esterase enzymes present in the plasma, liver, and other tissues.[8][9] This hydrolysis reaction releases the active ganciclovir molecule and propionic acid, a naturally occurring fatty acid.

The bioconversion pathway is illustrated in the diagram below:

Caption: Bioconversion of Ganciclovir Mono-O-propionate to active Ganciclovir.

Intracellular Activation of Ganciclovir

Once ganciclovir is released from the prodrug, its mechanism of antiviral action is identical to that of intravenously administered ganciclovir.[2] It is a prodrug in its own right, requiring intracellular phosphorylation to become active.

-

Initial Phosphorylation: In CMV-infected cells, ganciclovir is first phosphorylated to ganciclovir monophosphate by a virus-encoded protein kinase, UL97.[2] This step is the primary basis for the drug's selectivity, as the viral kinase is much more efficient at phosphorylating ganciclovir than host cell kinases.

-

Further Phosphorylation: Cellular kinases then convert the monophosphate form to ganciclovir diphosphate and finally to ganciclovir triphosphate.[2]

-

Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase.[2] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain. Once incorporated, it terminates DNA chain elongation, thus halting viral replication.

The intracellular activation pathway is depicted below:

Caption: Intracellular activation pathway of Ganciclovir.

Experimental Evaluation Protocols

A thorough preclinical evaluation is essential to validate the efficacy and safety of Ganciclovir Mono-O-propionate as a prodrug. The following protocols outline key in vitro experiments.

Protocol: In Vitro Chemical Stability Assay

Objective: To determine the stability of the prodrug's ester linkage across a range of pH values mimicking the gastrointestinal tract and physiological conditions.

Methodology:

-

Prepare a series of buffers at various pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for physiological blood pH).[7]

-

Prepare a stock solution of Ganciclovir Mono-O-propionate in an appropriate organic solvent (e.g., methanol or DMSO).

-

Spike the prodrug stock solution into each buffer to a final concentration of 10-20 µM.

-

Incubate the solutions at 37°C.

-

At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each solution.

-

Immediately quench any further degradation by adding an equal volume of cold acetonitrile.

-

Analyze the samples by a validated HPLC method to quantify the remaining concentration of the prodrug and the appearance of ganciclovir.[10][11]

-

Calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.

Protocol: In Vitro Enzymatic Hydrolysis in Plasma

Objective: To evaluate the rate and extent of the prodrug's conversion to ganciclovir in the presence of plasma esterases.

Methodology:

-

Obtain fresh human or rat plasma.

-

Spike Ganciclovir Mono-O-propionate into the plasma to a final concentration of 10-20 µM.

-

Incubate the plasma samples at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots.

-

Stop the enzymatic reaction by precipitating plasma proteins with an excess of cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC or LC-MS/MS to measure the concentrations of the prodrug and the liberated ganciclovir.[12][13]

-

Determine the rate of hydrolysis and the half-life of the prodrug in plasma.

Protocol: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of Ganciclovir Mono-O-propionate and determine if it is a substrate for efflux transporters.[14]

Methodology:

-

Culture Caco-2 cells on semipermeable Transwell™ inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For apical-to-basolateral (A→B) transport (absorptive direction), add the prodrug (typically at 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

-

For basolateral-to-apical (B→A) transport (efflux direction), add the prodrug to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, take samples from both the donor and receiver chambers.

-

Analyze the samples by LC-MS/MS to determine the concentration of the prodrug.

-

Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then calculated to assess the potential for active efflux.

Protocol: Antiviral Activity Assay

Objective: To confirm that the prodrug, after conversion, retains the antiviral activity of ganciclovir against relevant viruses like HCMV and Herpes Simplex Virus (HSV).

Methodology:

-

Culture a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) in microtiter plates.

-

Infect the cell monolayers with a known titer of the virus (HCMV or HSV).

-

Add serial dilutions of Ganciclovir Mono-O-propionate and ganciclovir (as a positive control) to the infected cells.

-

Incubate the plates until viral cytopathic effect (CPE) is observed in the untreated virus control wells.

-

Quantify the viral replication, for example, by a plaque reduction assay or by measuring the expression of a viral antigen.

-

Calculate the 50% effective concentration (EC₅₀) for both the prodrug and the parent drug. The EC₅₀ values should be comparable, indicating efficient conversion of the prodrug to its active form.[15][16]

Expected Outcomes and Data Summary

The successful development of Ganciclovir Mono-O-propionate would be demonstrated by a specific set of experimental outcomes. The table below summarizes the expected results from the evaluation protocols, with illustrative data based on analogous ester prodrugs.

| Parameter | Expected Outcome | Significance |

| Chemical Stability | Stable at acidic pH (e.g., pH 1.2-4.0), with increased hydrolysis at neutral to basic pH. | Stability in the stomach is crucial for an oral drug, while lability at physiological pH (7.4) is needed for conversion. |

| Plasma Hydrolysis | Rapid hydrolysis with a short half-life (e.g., < 30 minutes). | Demonstrates efficient enzymatic conversion to the active drug in systemic circulation. |

| Caco-2 Permeability (Papp A→B) | High permeability (e.g., >10 x 10⁻⁶ cm/s). | Indicates good potential for passive absorption across the intestinal epithelium. |

| Efflux Ratio (Papp B→A / Papp A→B) | Low (e.g., < 2). | Suggests that the prodrug is not a significant substrate for efflux pumps like P-glycoprotein, which would otherwise limit its net absorption. |

| Antiviral Activity (EC₅₀) | Similar to ganciclovir. | Confirms that the prodrug is effectively converted to the active form and does not lose its intrinsic antiviral potency. |

Conclusion

Ganciclovir Mono-O-propionate represents a rational and chemically straightforward approach to enhancing the oral bioavailability of ganciclovir. By increasing the lipophilicity of the parent drug, this prodrug is designed to improve intestinal permeability. The success of this strategy hinges on a delicate balance: the propionate ester must be stable enough to survive the acidic environment of the stomach, yet labile enough to be rapidly cleaved by esterases in the body to release active ganciclovir. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of Ganciclovir Mono-O-propionate, paving the way for further preclinical and clinical development. The insights gained from such studies are critical for validating this compound as a viable candidate for improving the management of CMV infections.

References

-

Majumdar, S., Nashed, Y. E., Patel, K., & Mitra, A. K. (2004). Physicochemical Properties, Cytotoxicity and Functional Activity of Ganciclovir Amino Acid Prodrugs. Investigative Ophthalmology & Visual Science, 45(13), 348. Available at: [Link]

-

Cholkar, K., Gilger, B. C., & Mitra, A. K. (2014). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. Advanced Ophthalmology & Visual System, 1(1), 00007. Available at: [Link]

-

van der Heiden, M., van der Beek, M. T., & van de Velde, R. L. (2023). Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients. Pharmaceuticals, 16(1), 89. Available at: [Link]

-

Kravtsov, A. V., et al. (2021). Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-MS/MS. Drug development & registration, (3), 122-129. Available at: [Link]

-

Raju, B., Ramesh, M., & Borkar, R. M. (2015). Development and Validation of RP-HPLC Method for the Determination of Ganciclovir in Bulk Drug and in Formulations. Journal of Analytical & Bioanalytical Techniques, 6(5). Available at: [Link]

-

Hostetler, K. Y., et al. (2001). In vitro and in vivo activity of 1-O-hexadecylpropanediol-3-phospho-ganciclovir and 1-O-hexadecylpropanediol-3-phospho-penciclovir in cytomegalovirus and herpes simplex virus infections. Antiviral Chemistry and Chemotherapy, 12(1), 25-34. Available at: [Link]

-

Heinig, K., & Wirz, T. (2011). Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(5-6), 436-442. Available at: [Link]

-

Dias, C. S., et al. (2002). Synthesis, physicochemical properties and antiviral activities of ester prodrugs of ganciclovir. Journal of Pharmaceutical Sciences, 91(3), 660-668. Available at: [Link]

-

Cholkar, K., Gilger, B. C., & Mitra, A. K. (2014). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. ResearchGate. Available at: [Link]

-

Faulds, D., & Heel, R. C. (1990). Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections. Drugs, 39(4), 597-638. Available at: [Link]

-

Spector, S. A., et al. (1995). Pharmacokinetic, safety, and antiviral profiles of oral ganciclovir in persons infected with human immunodeficiency virus: a phase I/II study. The Journal of infectious diseases, 171(6), 1431-1437. Available at: [Link]

-

Cholkar, K., Gilger, B. C., & Mitra, A. K. (2014). Synthesis and characterization of ganciclovir long chain lipid prodrugs. MedCrave Online. Available at: [Link]

-

Hlinomaz, O., et al. (2021). Ganciclovir Pharmacokinetics and Individualized Dosing Based on Covariate in Lung Transplant Recipients. ResearchGate. Available at: [Link]

-

Mandelli, S., et al. (2024). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. MDPI. Available at: [Link]

-

Hlinomaz, O., et al. (2022). Ganciclovir Pharmacokinetics and Individualized Dosing Based on Covariate in Lung Transplant Recipients. Pharmaceuticals, 15(2), 217. Available at: [Link]

-

ResearchGate. (n.d.). Ganciclovir pharmacokinetic parameters. Available at: [Link]

-

Reddy, M. S., et al. (2011). A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. ARKIVOC, 2011(2), 199-208. Available at: [Link]

- Beauchamp, L. M., et al. (1999). Process for preparing ganciclovir derivatives. Google Patents. EP0885224A1.

-

ResearchGate. (n.d.). Ganciclovir and its diester prodrugs. Available at: [Link]

-

Andrei, G., et al. (2000). Antiviral activity of ganciclovir elaidic acid ester against herpesviruses. Antiviral research, 46(2), 115-125. Available at: [Link]

-

Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of infectious diseases, 10(Suppl 3), S490-S494. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacokinetic characteristics of ganciclovir in different studies. Available at: [Link]

-

Carter-Timofte, M. E., et al. (2021). NUDT15-mediated hydrolysis limits the efficacy of anti-HCMV drug ganciclovir. ResearchGate. Available at: [Link]

-

Li, F., et al. (2006). Transport of levovirin prodrugs in the human intestinal Caco-2 cell line. Journal of pharmaceutical sciences, 95(6), 1276-1290. Available at: [Link]

- Beauchamp, L. M., et al. (2001). Process for preparing ganciclovir derivatives. Google Patents. CA2246164C.

-

Katragadda, S., et al. (2008). Synthesis, metabolism and cellular permeability of enzymatically stable dipeptide prodrugs of acyclovir. International journal of pharmaceutics, 359(1-2), 131-138. Available at: [Link]

-

Carter-Timofte, M. E., et al. (2021). NUDT15-mediated hydrolysis limits the efficacy of anti-HCMV drug ganciclovir. Proceedings of the National Academy of Sciences, 118(50), e2113770118. Available at: [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

-

BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Available at: [Link]

- Beauchamp, L. M., et al. (1997). Process for preparing ganciclovir derivatives. Google Patents. WO1997027197A1.

-

van Breemen, R. B., & Li, Y. (2005). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Expert opinion on drug metabolism & toxicology, 1(2), 175-185. Available at: [Link]

- Google Patents. (n.d.). Preparation method of O-monoacetylganciclovir. CN112500414B.

Sources

- 1. Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic, safety, and antiviral profiles of oral ganciclovir in persons infected with human immunodeficiency virus: a phase I/II study. AIDS Clinical Trials Group, and Cytomegalovirus Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. EP0885224A1 - Process for preparing ganciclovir derivatives - Google Patents [patents.google.com]

- 9. CA2246164C - Process for preparing ganciclovir derivatives - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmjournal.ru [pharmjournal.ru]

- 13. researchgate.net [researchgate.net]

- 14. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo activity of 1-O-hexadecylpropanediol-3-phospho-ganciclovir and 1-O-hexadecylpropanediol-3-phospho-penciclovir in cytomegalovirus and herpes simplex virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Ganciclovir Mono-O-propionate: A Technical Guide for Drug Development Professionals

Foreword: The Pursuit of Enhanced Antiviral Efficacy

In the landscape of antiviral therapeutics, particularly concerning herpesvirus infections, the quest for agents with improved bioavailability, sustained release, and enhanced efficacy is perpetual. Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, has paved the way for the development of prodrugs designed to overcome its pharmacological limitations. This technical guide delves into the in vitro antiviral activity of Ganciclovir Mono-O-propionate, a promising ester prodrug of Ganciclovir. We will explore its mechanism of action, spectrum of activity, and the methodologies to rigorously assess its potential as a therapeutic candidate. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview grounded in scientific integrity and practical application.

Ganciclovir Mono-O-propionate: A Prodrug Approach to Combat Herpesviruses

Ganciclovir Mono-O-propionate is a potential prodrug of Ganciclovir, designed to enhance its therapeutic profile.[1] The addition of a propionate ester moiety is intended to increase lipophilicity, potentially leading to improved cell membrane permeability and oral bioavailability. Once inside the cell, it is anticipated that cellular esterases cleave the propionate group, releasing the active Ganciclovir to exert its antiviral effect. This strategy of creating ester prodrugs has been explored to improve the delivery and efficacy of nucleoside analogs.

The primary targets for Ganciclovir and its derivatives are members of the Herpesviridae family, including Human Cytomegalovirus (HCMV), Herpes Simplex Virus type 1 (HSV-1), and Herpes Simplex Virus type 2 (HSV-2).[2] This guide will focus on the in vitro evaluation of Ganciclovir Mono-O-propionate against these critical human pathogens.

The Molecular Battlefield: Mechanism of Action

The antiviral activity of Ganciclovir, and by extension its prodrugs, is contingent upon its conversion to the active triphosphate form within the host cell. This multi-step phosphorylation process is the cornerstone of its selective toxicity towards virus-infected cells.

-

Initial Phosphorylation: In cells infected with herpesviruses such as CMV and HSV, the initial and rate-limiting step of phosphorylation is predominantly catalyzed by a virus-encoded protein kinase. For CMV, this enzyme is the UL97 protein kinase, while for HSV, it is thymidine kinase (TK).[3] This selective activation in infected cells is a key determinant of Ganciclovir's therapeutic window.

-

Subsequent Phosphorylation: Ganciclovir monophosphate is then further phosphorylated to the diphosphate and subsequently the triphosphate form by cellular kinases.

-

Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.

-

Chain Termination: Once incorporated, the structure of Ganciclovir, lacking a true 3'-hydroxyl group on the sugar moiety, prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination and halting viral DNA replication.

The propionate ester modification in Ganciclovir Mono-O-propionate is not expected to alter this fundamental mechanism of action. The critical step remains the intracellular cleavage of the ester to release Ganciclovir, allowing it to enter the phosphorylation cascade.

Figure 1: Intracellular activation and mechanism of action of Ganciclovir Mono-O-propionate.

Quantifying Antiviral Potency: In Vitro Efficacy and Cytotoxicity

A critical aspect of evaluating any new antiviral candidate is the determination of its efficacy against target viruses and its toxicity to host cells. This is typically expressed through the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The ratio of these two values provides the Selectivity Index (SI), a crucial measure of the drug's therapeutic window.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Ganciclovir | HSV-1 | Vero | 0.8 | >100 | >125 |

| HSV-2 | Vero | 1.2 | >100 | >83 | |

| VZV | MRC-5 | 2.5 | >100 | >40 | |

| Ganciclovir Monobutyrate | HSV-1 | Vero | 0.5 | >100 | >200 |

| HSV-2 | Vero | 0.3 | >100 | >333 | |

| VZV | MRC-5 | 1.0 | >100 | >100 |

Data extrapolated from a study on short-chain carboxylic mono- and diesters of ganciclovir.

The data for the monobutyrate ester suggests that mono-acylation can lead to an improved selectivity index, particularly against HSV-2. This enhancement is likely due to a combination of improved cellular uptake and efficient intracellular conversion to the active Ganciclovir.

Experimental Protocol: Plaque Reduction Assay for Herpesviruses

The plaque reduction assay is a gold standard method for determining the in vitro efficacy of antiviral compounds against cytolytic viruses like herpesviruses. The principle lies in quantifying the inhibition of virus-induced cell death (plaque formation) in the presence of the test compound.

Materials:

-

Cell Lines: Human embryonic lung fibroblasts (e.g., MRC-5) for HCMV and Varicella-Zoster Virus (VZV), or Vero cells for HSV-1 and HSV-2.

-

Viruses: Laboratory-adapted or clinical isolate strains of HCMV, HSV-1, HSV-2.

-

Culture Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

Test Compound: Ganciclovir Mono-O-propionate, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Overlay Medium: Culture medium containing a semi-solid substance like methylcellulose or carboxymethylcellulose to restrict virus spread to adjacent cells.

-

Fixative: 10% formalin or methanol.

-

Stain: 0.1% crystal violet solution.

Step-by-Step Methodology:

-

Cell Seeding: Seed the appropriate cell line into 6-well or 12-well plates at a density that will result in a confluent monolayer within 24-48 hours.

-

Compound Dilution: Prepare serial dilutions of Ganciclovir Mono-O-propionate in culture medium. A typical starting concentration for a new compound might be 100 µM, with 2-fold or 3-fold serial dilutions. Also, prepare dilutions of a reference compound (e.g., Ganciclovir) and a vehicle control (medium with the same concentration of solvent used for the test compound).

-

Virus Infection: Once the cell monolayer is confluent, remove the culture medium and infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well) after the incubation period. Adsorb the virus for 1-2 hours at 37°C.

-

Compound Addition: After the adsorption period, remove the virus inoculum and add the different concentrations of the test compound, reference compound, and vehicle control to the respective wells.

-

Overlay Application: Add the overlay medium to each well. The semi-solid nature of this medium ensures that new virus particles produced from infected cells can only infect neighboring cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period that allows for plaque development. This can range from 3-5 days for HSV to 7-14 days for HCMV.

-

Plaque Visualization:

-

Aspirate the overlay medium.

-

Fix the cell monolayer with the fixative for at least 30 minutes.

-

Stain the fixed cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Figure 2: A generalized workflow for the plaque reduction assay.

Assessing Cellular Toxicity: The MTT Assay

To determine the CC50 of Ganciclovir Mono-O-propionate, a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed the same cell line used for the antiviral assay in a 96-well plate at an appropriate density.

-

Compound Addition: After 24 hours, add serial dilutions of Ganciclovir Mono-O-propionate to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for the same duration as the plaque reduction assay to ensure comparable drug exposure times.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.

-

Understanding Resistance: A Potential Hurdle

A crucial aspect of antiviral drug development is anticipating and understanding potential resistance mechanisms. For Ganciclovir, resistance is well-characterized and primarily arises from mutations in two viral genes:

-

UL97 Gene: Mutations in the UL97 gene, which encodes the viral kinase responsible for the initial phosphorylation of Ganciclovir, are the most common cause of resistance. These mutations reduce the efficiency of Ganciclovir monophosphorylation, thereby decreasing the intracellular concentration of the active triphosphate form.

-

UL54 Gene: Mutations in the UL54 gene, which encodes the viral DNA polymerase, can also confer resistance, although they are less frequent. These mutations typically alter the enzyme's ability to bind Ganciclovir triphosphate or reduce its incorporation into the viral DNA.

It is highly probable that Ganciclovir Mono-O-propionate will be susceptible to the same resistance mechanisms, as its active moiety is Ganciclovir itself. Therefore, when evaluating this prodrug, it is essential to test its efficacy against known Ganciclovir-resistant viral strains harboring mutations in UL97 and UL54.

Figure 3: Key sites of potential resistance to Ganciclovir and its prodrugs.

Conclusion and Future Directions